2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid
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Overview
Description
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
The synthesis of 2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might involve the use of cyclopropylamine and glyoxylic acid, followed by cyclization to form the oxazole ring . Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Chemical Reactions Analysis
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid can be compared with other oxazole derivatives, such as:
2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid: Similar in structure but with different substitution patterns, leading to varied biological activities.
2-(4-Isopropyl-1,2-oxazol-3-yl)acetic acid: Another oxazole derivative with distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-(4-cyclopropyl-1,2-oxazol-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c10-8(11)3-7-6(4-12-9-7)5-1-2-5/h4-5H,1-3H2,(H,10,11) |
InChI Key |
WILNWUIPMNDJHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CON=C2CC(=O)O |
Origin of Product |
United States |
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